N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide
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Overview
Description
N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide is an organic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluoro-substituted phenyl ring and a methoxy-substituted benzyl group, connected through an oxalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide typically involves the reaction of 3-fluoro-4-methylphenylamine with 3-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of oxalyl chloride intermediate.
Step 2: Reaction of oxalyl chloride with 3-fluoro-4-methylphenylamine to form the corresponding amide.
Step 3: Coupling of the intermediate with 3-methoxybenzylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.
Reduction: Formation of primary or secondary amines from the amide linkage.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The fluoro and methoxy substituents can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The oxalamide linkage may also play a role in stabilizing the compound’s conformation, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide
- N1-(3-fluoro-4-methylphenyl)-N2-(4-methoxybenzyl)oxalamide
- N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxyphenyl)oxalamide
Uniqueness
N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide is unique due to the specific combination of fluoro and methoxy substituents, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-11-6-7-13(9-15(11)18)20-17(22)16(21)19-10-12-4-3-5-14(8-12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWVCTGBIFGEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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